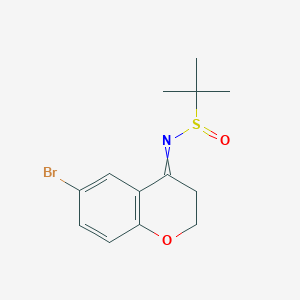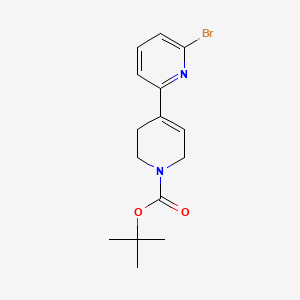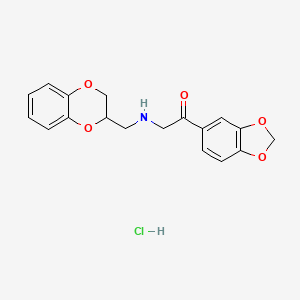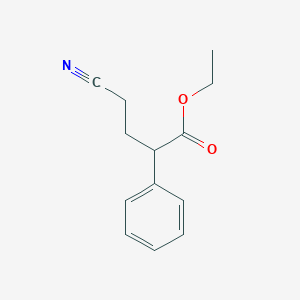
4-cyano-2-phenylbutanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-phenylbutanoic acid ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of butanoic acid, featuring a cyano group and a phenyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-phenylbutanoic acid ethyl ester typically involves the esterification of 4-cyano-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-cyano-2-phenylbutanoic acid+ethanolacid catalyst4-cyano-2-phenylbutanoic acid ethyl ester+water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-phenylbutanoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-cyano-2-phenylbutanoic acid and ethanol.
Reduction: 4-amino-2-phenylbutanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-cyano-2-phenylbutanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-cyano-2-phenylbutanoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to the specific drug it is incorporated into, potentially involving interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-cyano-2-phenylbutanoic acid: The parent acid of the ester.
4-amino-2-phenylbutanoic acid ethyl ester: A reduced form of the ester.
2-phenylbutanoic acid ethyl ester: A similar ester lacking the cyano group.
Uniqueness
4-cyano-2-phenylbutanoic acid ethyl ester is unique due to the presence of both a cyano group and a phenyl group, which confer distinct reactivity and potential applications compared to similar compounds. The cyano group can participate in various chemical reactions, while the phenyl group provides stability and potential interactions with biological targets.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 4-cyano-2-phenylbutanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(9-6-10-14)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 |
InChI Key |
IDEPGWOIIRSBKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
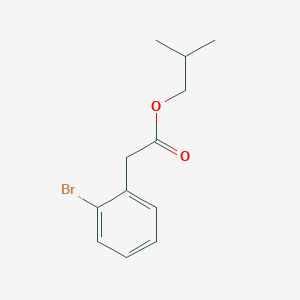
![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)
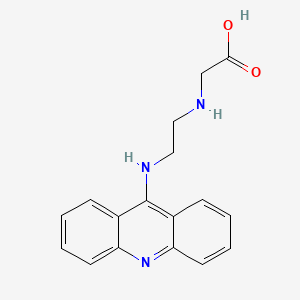
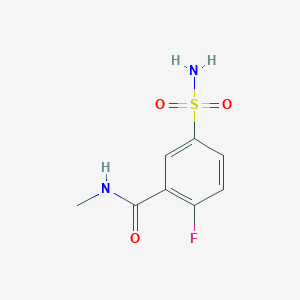
![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)
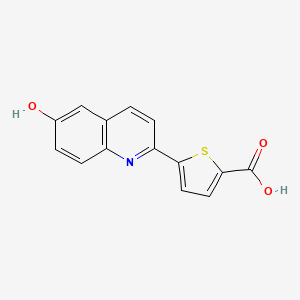
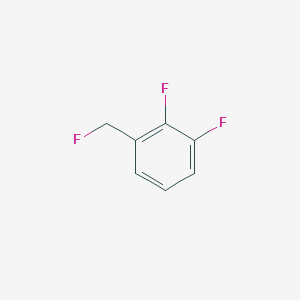
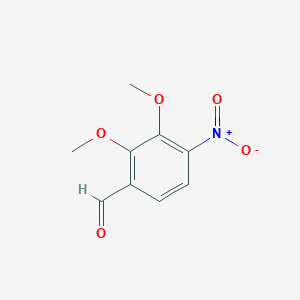

![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
